molecular formula C9H7N3S B11824980 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

Cat. No.: B11824980
M. Wt: 189.24 g/mol
InChI Key: IISBHZVYJUCIMV-UHFFFAOYSA-N
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Description

2-(Methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrimidine core. Key structural attributes include:

  • Cyclopenta[d]pyrimidine backbone: A six-membered pyrimidine ring fused to a five-membered cyclopentane ring, creating a rigid, planar structure.
  • Substituents: A methylthio (-SMe) group at position 2 and a cyano (-CN) group at position 5.

Properties

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-methylsulfanyl-7aH-cyclopenta[d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C9H7N3S/c1-13-9-11-5-7-3-2-6(4-10)8(7)12-9/h2-3,5,8H,1H3

InChI Key

IISBHZVYJUCIMV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2C(=CC=C2C#N)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines .

Scientific Research Applications

2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the function of specific proteins. For example, it may act as an ATP mimetic, inhibiting kinase activity by competing with ATP for binding to the enzyme. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPD Series)

The CAPD series (e.g., CAPD-1 to CAPD-4) shares a cyclopenta[b]pyridine core but differs in substitution patterns:

  • Substituents: These compounds feature 2-alkoxy and 7-arylidene groups, compared to the 2-methylthio and 7-cyano groups in the target compound .
Property Target Compound CAPD Derivatives
Core Structure Cyclopenta[d]pyrimidine Cyclopenta[b]pyridine
Position 2 Substituent Methylthio (-SMe) Alkoxy (-OR)
Position 7 Substituent Cyano (-CN) Arylidene (Ar-CH=)
Key Reactivity Electrophilic substitution at SMe Nucleophilic attack at alkoxy group
Potential Applications Enzyme inhibition (hypothesized) Fluorescent materials, catalysis
(b) Pyrrolo[3,2-d]pyrimidine Carbonitriles

Compounds like 4-amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile () exhibit a tricyclic pyrrolopyrimidine core. Unlike the target compound:

  • Electronic Effects : The fused pyrrole ring introduces greater electron density, enhancing π-π stacking interactions.
  • Functional Groups: A 4-amino group replaces the methylthio group, altering hydrogen-bonding capabilities .

Electronic and Steric Effects

  • Methylthio (-SMe) vs. Alkoxy (-OR): The methylthio group is a weaker electron donor than alkoxy groups, reducing electron density at position 2. This may decrease susceptibility to oxidation but increase stability in acidic conditions . Alkoxy groups in CAPD derivatives enhance solubility in polar solvents, whereas the methylthio group may improve lipophilicity .
  • Cyano (-CN) vs. Arylidene (Ar-CH=): The cyano group at position 7 in the target compound acts as a strong electron-withdrawing group, polarizing the ring and directing electrophilic attacks to specific positions. Arylidene groups in CAPD derivatives introduce extended conjugation, enabling applications in optoelectronics .

Biological Activity

2-(Methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique cyclopentapyrimidine structure, which is significant in conferring its biological properties. Its chemical formula is C8H8N3SC_8H_8N_3S, indicating the presence of a methylthio group and a carbonitrile moiety, both of which are known to influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : It has been explored for its potential in inhibiting viral replication, particularly in Hepatitis C virus (HCV) models.
  • Antimicrobial Effects : The compound has shown promise against certain bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential.
    Cell LineIC50 (µM)
    MCF-715
    A54920
  • Mechanistic Insights : Further investigations revealed that the compound inhibits the PI3K/Akt pathway, a critical regulator of cell survival, leading to increased apoptosis in treated cells.

Antiviral Activity

The antiviral potential of this compound has been evaluated against HCV.

  • Inhibition Studies : In vitro assays showed that the compound significantly reduces viral load in infected cell cultures, with an EC50 value of approximately 25 nM.
    CompoundEC50 (nM)
    This compound25
    Reference Compound (e.g., Sofosbuvir)5

Antimicrobial Activity

The compound's antimicrobial properties were tested against various bacterial strains, including E. coli and S. aureus.

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 µg/mL to 64 µg/mL, indicating moderate antibacterial activity.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    S. aureus64

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